4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) 4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 193222-44-5
VCID: VC0069402
InChI: InChI=1S/C11H13NO/c12-8-11-5-2-1-3-9(11)7-10(13)4-6-11/h7H,1-6H2/t11-/m1/s1
SMILES: C1CCC2(CCC(=O)C=C2C1)C#N
Molecular Formula: C11H13NO
Molecular Weight: 175.231

4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI)

CAS No.: 193222-44-5

Cat. No.: VC0069402

Molecular Formula: C11H13NO

Molecular Weight: 175.231

* For research use only. Not for human or veterinary use.

4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) - 193222-44-5

Specification

CAS No. 193222-44-5
Molecular Formula C11H13NO
Molecular Weight 175.231
IUPAC Name (4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile
Standard InChI InChI=1S/C11H13NO/c12-8-11-5-2-1-3-9(11)7-10(13)4-6-11/h7H,1-6H2/t11-/m1/s1
Standard InChI Key SMTLQNPPMNWICZ-LLVKDONJSA-N
SMILES C1CCC2(CCC(=O)C=C2C1)C#N

Introduction

Chemical Identity

Chemical Name:
4a(2H)-Naphthalenecarbonitrile, 1,3,4,5,6,7-hexahydro-7-oxo-, (S)-(9CI)

Molecular Formula:
C11H13NO

Molecular Weight:
175.23 g/mol

Structure:
The compound consists of a naphthalene core that is partially hydrogenated (hexahydro) and contains a nitrile group (-CN) at one position and a ketone group (-C=O) at another. The (S)-designation indicates its chirality, specifying the spatial arrangement of atoms around the stereocenter.

Synthesis

The synthesis of 4a(2H)-Naphthalenecarbonitrile derivatives typically involves multi-step organic reactions starting from simpler naphthalene precursors. A general synthetic route may include:

  • Hydrogenation: Partial hydrogenation of a naphthalene derivative to introduce hexahydro functionality.

  • Functionalization: Introduction of nitrile and ketone groups via nucleophilic substitution or oxidation reactions.

  • Chiral Resolution: Use of chiral catalysts or reagents to ensure the formation of the (S)-enantiomer.

For example, catalytic hydrogenation followed by reaction with cyanogen bromide can yield nitrile derivatives.

Applications and Research Insights

This compound has potential applications in pharmaceuticals and materials science due to its unique structure:

  • Pharmaceuticals:

    • The presence of a nitrile group often enhances biological activity.

    • Its stereochemistry makes it a candidate for enantioselective drug design.

  • Materials Science:

    • Naphthalene derivatives are used in the synthesis of dyes and advanced polymers.

  • Biological Activity:

    • Compounds with similar structures have been investigated for their roles as enzyme inhibitors or receptor antagonists.

Analytical Characterization

To confirm the identity and purity of this compound, the following analytical techniques are employed:

  • NMR Spectroscopy: Determines the molecular structure and confirms stereochemistry.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like nitrile (-CN) and ketone (-C=O).

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